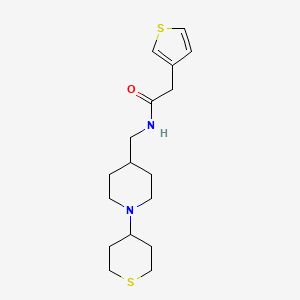

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C17H26N2OS2 and its molecular weight is 338.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with certain types of opioids to produce a variety of effects, including analgesia and mood modulation .

Mode of Action

This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This means that the compound prevents the normal function of the KOR, which can have various effects depending on the physiological context .

Biochemical Pathways

Given its role as a kor antagonist, it likely impacts pathways related topain perception and mood regulation . KOR is known to play a role in stress, anxiety, and depression, so blocking its activity could potentially alleviate symptoms related to these conditions .

Pharmacokinetics

The compound has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . This suggests that it is well-absorbed in the body, is distributed effectively, is metabolized appropriately, and is excreted without causing toxicity . .

Result of Action

The compound’s action as a KOR antagonist results in potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that it could have potential applications in pain management and the treatment of mood disorders .

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a piperidine ring, a thiopyran moiety, and an acetamide functional group. Its molecular formula is C16H28N2OS with a molecular weight of 296.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C16H28N2OS |

| Molecular Weight | 296.5 g/mol |

| CAS Number | 2034617-65-5 |

Neuropharmacological Effects

Preliminary studies suggest that this compound exhibits significant neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Research indicates potential anxiolytic and anticonvulsant properties, which may be attributed to its interaction with serotonin and dopamine receptors .

The exact mechanism of action remains to be fully elucidated. However, it is hypothesized that the compound interacts with various neurotransmitter receptors, influencing mood and anxiety levels. Binding studies using techniques such as X-ray fluorescence have been employed to explore its interactions with receptor proteins . The binding affinity and selectivity for specific receptors are critical for determining the therapeutic potential of this compound.

Case Studies and Research Findings

- Study on Anxiolytic Activity : A recent study evaluated the anxiolytic effects of the compound in animal models. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential use as an anxiolytic agent .

- Anticonvulsant Properties : Another investigation assessed the anticonvulsant activity through induced seizure models. The compound demonstrated efficacy in reducing seizure frequency, highlighting its promise in treating epilepsy .

- Binding Affinity Studies : Binding assays revealed that this compound has a high affinity for serotonin receptors (5-HT), potentially mediating its anxiolytic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-benzyl-N-(piperidin-4-yl)methylacetamide | Contains benzyl group | Different pharmacological profile |

| 1-(pyridin-4-yl)piperidin-N-methylacetamide | Features a pyridine ring | Potentially different receptor affinity |

| 1-methylpiperidin-N-methylacetamide | Methyl substitution on piperidine | May exhibit altered solubility |

These comparisons indicate that while structurally related compounds may share some biological activities, this compound exhibits unique interactions that warrant further investigation.

Properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS2/c20-17(11-15-3-8-22-13-15)18-12-14-1-6-19(7-2-14)16-4-9-21-10-5-16/h3,8,13-14,16H,1-2,4-7,9-12H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXPICAJRPOPKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CSC=C2)C3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.